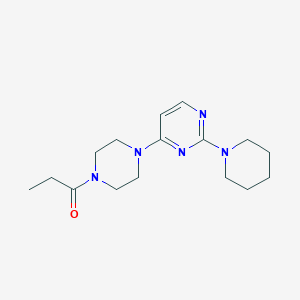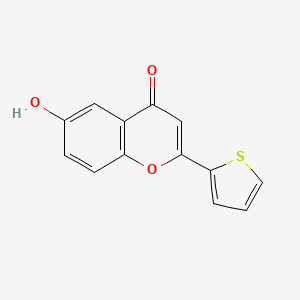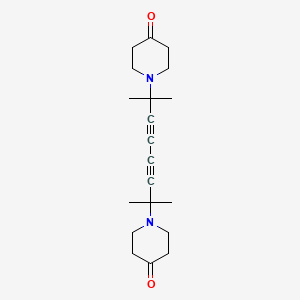![molecular formula C17H15N3OS B5549389 N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide](/img/structure/B5549389.png)
N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene analogs, including compounds similar to N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide, involves replacing aromatic rings with isosteric or isoelectronic aromatic rings to evaluate their potential carcinogenicity. These compounds have been synthesized and evaluated for potential carcinogenicity, indicating a nuanced approach to understanding their chemical behaviors (Ashby et al., 1978).
Molecular Structure Analysis
The molecular structure of compounds similar to N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide has been investigated through high-resolution spectroscopy and ab initio calculations. These studies provide insight into the conformation of observed products, highlighting the complex nature of their molecular structures and their potential implications for chemical behavior and reactivity (Issac & Tierney, 1996).
Chemical Reactions and Properties
The chemical reactions and properties of N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide and related compounds have been a subject of interest. For instance, the reaction of chloral with substituted anilines leading to the formation of various intermediates sheds light on the reactivity and potential transformations these compounds can undergo, contributing to their chemical diversity and potential utility in various applications (Issac & Tierney, 1996).
Physical Properties Analysis
Research on the physical properties of N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide and structurally related compounds, while not directly cited, is crucial for understanding their stability, solubility, and overall behavior in different environments. These properties are essential for predicting how these compounds might interact in biological systems or during chemical reactions.
Chemical Properties Analysis
The chemical properties of 1,3-thiazolidin-4-ones, which share structural similarities with N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide, have been extensively studied. These compounds are known for their versatility in medicinal chemistry due to their biological activities. Their synthesis, structural modifications, and the exploration of their diverse reactions offer significant scope in drug development and other chemical applications (Cunico, Gomes, & Vellasco, 2008).
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Derivatives of N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide have been synthesized and evaluated for their antitumor activity. One study focused on the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, revealing considerable anticancer activity against various cancer cell lines. This highlights the potential of these compounds as therapeutic agents in cancer treatment (Yurttaş et al., 2015).
Antibacterial and Antifungal Properties
Another area of application is in combating bacterial and fungal infections. Research demonstrates that certain N-phenylacetamide derivatives containing 4-arylthiazole moieties exhibit promising antibacterial activities against specific bacterial strains. For instance, one compound showed superior efficacy compared to traditional agents like bismerthiazol and thiodiazole copper, suggesting these derivatives could be potential leads in designing new antibacterial agents (Lu et al., 2020).
Antimicrobial and Anti-Microbial Activities
Further, a study on novel thiazole derivatives integrated with a pyrazole moiety indicated significant anti-bacterial and anti-fungal activities, underscoring the broad-spectrum potential of these compounds against various microbial pathogens (Saravanan et al., 2010).
Antimicrobial Agents
In the pursuit of new antimicrobial agents, N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives were synthesized, displaying antibacterial and antifungal properties against several pathogens, indicating their potential as antimicrobial agents (Baviskar et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12(21)18-14-7-9-15(10-8-14)19-17-20-16(11-22-17)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIKAPWOCLQOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5935906 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5549311.png)
![5,5'-[1,2-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5549313.png)
![ethyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate](/img/structure/B5549324.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5549331.png)
![2-methyl-5-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine](/img/structure/B5549339.png)


![N-[(5-methyl-2-furyl)methyl]-2-[1-(3-methylphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5549363.png)
![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5549365.png)

![[1-[(3,4-dimethoxypyridin-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5549376.png)

![2-(5-methoxy-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5549392.png)
![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5549399.png)